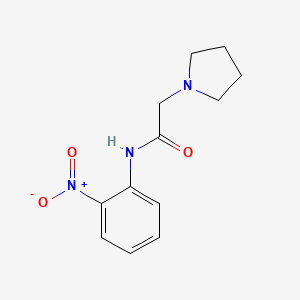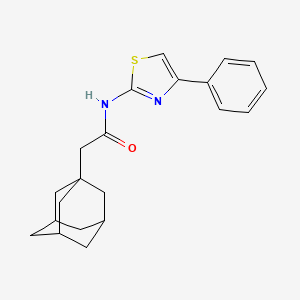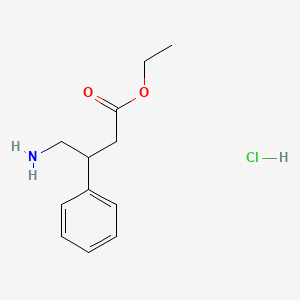
N-(2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
Vue d'ensemble
Description
N-(2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in scientific research due to its various biological and pharmacological properties. NPPA is a white crystalline powder that is soluble in organic solvents and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of NPPA is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX activity, NPPA reduces inflammation and pain.
Biochemical and Physiological Effects:
NPPA has been shown to have significant anti-inflammatory and analgesic effects in animal models. It has also been found to reduce fever and inflammation in rats. Additionally, NPPA has been shown to have a protective effect on the liver and kidneys in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using NPPA in lab experiments is its low toxicity and high solubility in organic solvents. However, one of the limitations of using NPPA is its relatively low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several potential future directions for research on NPPA. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that NPPA has antiproliferative effects on cancer cells and may be able to inhibit tumor growth. Another area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that NPPA may be able to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of NPPA and its potential for use in other diseases and conditions.
Conclusion:
In conclusion, N-(2-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its various biological and pharmacological properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. NPPA has shown great potential as a therapeutic agent for various diseases, and further research is needed to fully understand its mechanism of action and potential for use in other conditions.
Applications De Recherche Scientifique
NPPA has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-14-7-3-4-8-14)13-10-5-1-2-6-11(10)15(17)18/h1-2,5-6H,3-4,7-9H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCQXBBDQJKXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-nitrophenyl)-2-pyrrolidin-1-ylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4137964.png)


![3,4-dichloro-N-[1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4137991.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2-(4-nitrophenoxy)acetamide](/img/structure/B4137992.png)
![methyl 3-[({[4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4137997.png)
![3,6-dichloro-N-[4-(1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4138000.png)
![{[4-(1-naphthyl)-5-piperidin-4-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4138013.png)


![5-chloro-N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4138035.png)

![N-(2,3-dimethylphenyl)-N'-{2-[4-(4-nitrophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4138051.png)
